molecular formula C19H22N2 B1197084 2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine

2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine

Cat. No.: B1197084
M. Wt: 278.4 g/mol
InChI Key: CBEQULMOCCWAQT-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring substituted with a 4-methylphenyl group and a pyrrolidinyl group at the propenyl position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-(1-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl) pyridine in the presence of an aprotic solvent and a base. The reaction is then isomerized in the presence of an acid catalyst . Another method involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as high temperatures and pressures, is common in industrial settings to achieve the desired product in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a pyrrolidinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11-

InChI Key

CBEQULMOCCWAQT-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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